molecular formula C9H6Cl2N2S B2584696 N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine CAS No. 859473-13-5

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B2584696
CAS No.: 859473-13-5
M. Wt: 245.12
InChI Key: VMVHCIJTZQXXJZ-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,5-dichloroaniline with a thioamide under specific conditions. One common method involves the use of a cyclization reaction where 2,5-dichloroaniline reacts with thiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Potential use in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine
  • 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide
  • 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications. The dichlorophenyl group enhances its lipophilicity, which can improve its ability to penetrate biological membranes and interact with intracellular targets.

Biological Activity

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H6Cl2N2SC_9H_6Cl_2N_2S. The compound features a thiazole ring fused with a dichlorophenyl group, contributing to its chemical reactivity and biological activity. Its planar structure allows for π–π interactions, which may enhance its binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound has been identified as an inhibitor of 5-lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. This inhibition suggests potential applications in treating inflammatory diseases such as asthma and rheumatoid arthritis .
  • Antimicrobial Activity : Studies have shown that thiazole derivatives possess antibacterial properties against various pathogens. This compound has demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains .

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazole derivatives. For instance:

  • Cytotoxicity : Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. One study reported significant anti-proliferative effects against HepG2 (liver cancer) and K563 (leukemia) cell lines .
CompoundCell LineIC50 (µM)
This compoundHepG21.61 ± 0.92
Similar Thiazole DerivativeK5631.98 ± 1.22

This table illustrates the potency of these compounds in inhibiting cancer cell growth.

Antimicrobial Activity

The compound's antimicrobial properties have been validated through various assays:

  • Efficacy Against Pathogens : this compound has shown effectiveness against drug-resistant strains of bacteria and fungi . It is particularly noted for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other emerging pathogens.

Case Studies

  • Anti-inflammatory Studies : A recent study focused on the anti-inflammatory effects of thiazole derivatives demonstrated that this compound significantly reduced inflammatory markers in vitro and in vivo models . This supports its potential use in managing chronic inflammatory conditions.
  • Antibacterial Efficacy : In a comparative study on various thiazole derivatives' antibacterial activities against Mycobacterium tuberculosis, this compound was found to have sub-micromolar minimum inhibitory concentrations (MIC), indicating strong antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

  • Substituent Effects : The presence of dichloro groups at specific positions on the phenyl ring enhances the compound's potency against cancer cells and pathogens. Variations in substituents can lead to different biological activities; for example, methyl or fluoro substitutions can alter the compound's interaction with target enzymes .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-6-1-2-7(11)8(5-6)13-9-12-3-4-14-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVHCIJTZQXXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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